molecular formula C11H12N2O2 B13194239 6,8-Dimethoxyquinolin-3-amine

6,8-Dimethoxyquinolin-3-amine

Cat. No.: B13194239
M. Wt: 204.22 g/mol
InChI Key: KCVPCGMBJGFBFY-UHFFFAOYSA-N
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Description

6,8-Dimethoxyquinolin-3-amine (CAS 1194873-26-1) is a quinoline-based chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. The 8-aminoquinoline scaffold, to which this molecule belongs, is a recognized pharmacophore in antimalarial drug discovery . Furthermore, recent studies have highlighted the potential of related N-(2-arylethyl)quinolin-3-amine analogs as promising scaffolds for anti-mycobacterial lead compounds, showing activity against strains such as M. bovis BCG . The dimethoxy and amine functional groups on the quinoline core make it a versatile intermediate for further chemical synthesis, such as in the preparation of hybrid molecules for biological evaluation. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6,8-dimethoxyquinolin-3-amine

InChI

InChI=1S/C11H12N2O2/c1-14-9-4-7-3-8(12)6-13-11(7)10(5-9)15-2/h3-6H,12H2,1-2H3

InChI Key

KCVPCGMBJGFBFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C=N2)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxyquinolin-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethoxyquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

6,8-Dimethoxyquinolin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dimethoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

7,8-Dimethoxyquinolin-3-amine (Compound 29)

Structural Differences :

  • Methoxy groups at positions 7 and 8 instead of 6 and 7.
  • The altered substitution pattern likely affects electronic properties and steric interactions, influencing binding affinity in biological systems.

Bioactivity :

  • Demonstrated anti-mycobacterial activity, inspired by marine alkaloids.

6-Methoxyquinolin-8-amine and Primaquine Derivatives

Structural Differences :

  • 6-Methoxyquinolin-8-amine lacks the 3-amine group and the 8-methoxy substituent present in 6,8-Dimethoxyquinolin-3-amine.
  • Primaquine-related compounds (e.g., 8-[(4-aminopentyl)amino]-6-methoxyquinoline) feature extended alkylamino chains at position 8, enhancing solubility and bioavailability .

Physical Properties :

  • Loss on drying tests for 6-Methoxyquinolin-8-amine (NMT 1.0% at 105°C) indicate stability under standard storage conditions .

Other Quinolin-3-amine Derivatives

Example :

  • 7-Methyl-5,6,7,8-tetrahydroisoquinolin-3-amine: A structurally distinct analog with a saturated tetracyclic ring system.

Data Tables

Table 2: Physical and Analytical Properties

Compound Name Loss on Drying Key Spectral Data (IR/NMR)
6-Methoxyquinolin-8-amine ≤1.0% Not Provided
Primaquine Derivative (e.g., 8-[(4-aminopentyl)amino]-6-methoxyquinoline) Not Reported NH2 stretch (3448–3320 cm⁻¹), C=N (1637 cm⁻¹)

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of 7,8-Dimethoxyquinolin-3-amine (60% yield) is less efficient compared to other amines (e.g., 90% yield for a pyridin-3-amine derivative in ), highlighting the impact of substituent placement on reaction optimization .
  • Bioactivity Gaps: While 7,8-Dimethoxyquinolin-3-amine shows anti-mycobacterial activity, data for this compound is absent, necessitating further study.
  • Structural-Activity Relationships : Position 3 amines enhance interaction with biological targets, but methoxy groups at 6,8 vs. 7,8 may alter metabolic stability or toxicity profiles.

Biological Activity

6,8-Dimethoxyquinolin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various enzymes. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including structure-activity relationships, case studies, and research findings.

Chemical Structure and Properties

This compound features a quinoline backbone substituted with methoxy groups at the 6th and 8th positions and an amino group at the 3rd position. This structure is critical for its biological activity, influencing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, compounds similar to this derivative have been shown to inhibit the c-Met signaling pathway, which is crucial in various cancers. A study reported that modifications in the quinoline structure significantly impacted their potency against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6,7-Dimethoxy-4-anilinoquinolineA5490.030 ± 0.008c-Met inhibition
This compoundMCF-7TBDTBD

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various kinases and enzymes. For example, it has been noted that modifications in the methoxy groups can enhance or reduce activity against targets such as the epidermal growth factor receptor (EGFR) . The presence of methoxy groups at specific positions is crucial for maintaining the desired inhibitory effects.

Case Study: EGFR Inhibition
A comparative study demonstrated that removing methoxy groups from similar compounds led to a significant decrease in their anti-proliferative effects in cell lines . This suggests that this compound may share similar properties and could be optimized for better efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for developing more potent analogs. The presence of methoxy groups has been correlated with enhanced lipophilicity and improved binding affinity to target proteins. Studies indicate that substitutions on the quinoline ring can lead to varying degrees of biological activity .

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
6MethoxyIncreased potency
8MethoxyIncreased potency
3AminoEssential for action

Q & A

Advanced Research Question

  • In Vitro Assays:
    • Antimicrobial Testing: Use broth microdilution (MIC assays) against Gram-positive/negative bacteria or mycobacteria, referencing protocols from antitubercular quinoline studies .
    • Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence-based kinetic assays.
  • In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to therapeutic targets like DNA gyrase .
  • Dose-Response Studies: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate replicates to ensure statistical validity.

How should researchers address contradictions in structure-activity relationship (SAR) data for quinoline derivatives?

Advanced Research Question

  • Systematic Substituent Variation: Synthesize analogs with single structural changes (e.g., replacing methoxy with ethoxy groups) to isolate functional group effects .
  • Meta-Analysis: Cross-reference published SAR data for similar quinolines (e.g., antimalarial 8-aminoquinolines) to identify conserved pharmacophores .
  • Data Triangulation: Combine computational (e.g., QSAR models), in vitro, and in vivo results to resolve discrepancies in activity trends .

What strategies are recommended for scaling up this compound synthesis without compromising purity?

Advanced Research Question

  • Process Optimization:
    • Replace batch reactions with flow chemistry to enhance heat/mass transfer and reduce side products .
    • Use catalytic hydrogenation (e.g., Pd/C under H2) for cleaner reduction of intermediates compared to stoichiometric reagents .
  • Purification: Implement recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) at scale .

How can in silico tools predict the metabolic stability of this compound?

Advanced Research Question

  • Software-Based Prediction:
    • Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance, CYP450 interactions, and plasma protein binding .
    • Simulate metabolic pathways (e.g., demethylation of methoxy groups via CYP3A4) using Schrödinger’s BioLuminate.
  • Experimental Validation: Cross-check predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) .

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